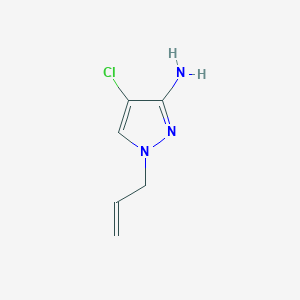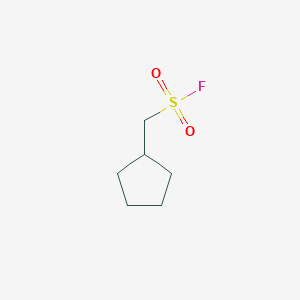
3-(Bromodifluoromethyl)-1-ethyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromodifluoromethyl)-1-ethyl-1H-pyrazole is an organofluorine compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of both bromine and difluoromethyl groups in its structure imparts distinct reactivity and stability, making it a valuable compound for synthetic and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the visible light-induced selective hydrobromodifluoromethylation of alkenes using dibromodifluoromethane (CF2Br2) in the presence of catalytic eosin Y at room temperature . This method provides a convenient and efficient route to bromodifluoromethylated compounds with broad functional group tolerance.
Industrial Production Methods
Industrial production of 3-(Bromodifluoromethyl)-1-ethyl-1H-pyrazole may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Bromodifluoromethyl)-1-ethyl-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cycloaddition Reactions: Radical-mediated [3 + 2]-cycloaddition reactions with alkenes under photochemical conditions can form difluorocyclopentanones.
Common Reagents and Conditions
Common reagents used in these reactions include dibromodifluoromethane, catalytic eosin Y, and various nucleophiles for substitution reactions. Reaction conditions often involve room temperature and visible light irradiation for photochemical reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, substitution reactions yield new compounds with different substituents, while cycloaddition reactions produce difluorocyclopentanones.
Aplicaciones Científicas De Investigación
3-(Bromodifluoromethyl)-1-ethyl-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(Bromodifluoromethyl)-1-ethyl-1H-pyrazole involves its interaction with molecular targets through its bromodifluoromethyl group. This group can participate in various chemical reactions, influencing the compound’s reactivity and stability. The specific molecular targets and pathways involved depend on the context of its application, such as in biological systems or industrial processes.
Comparación Con Compuestos Similares
Similar Compounds
(Chlorodifluoromethyl)trimethylsilane: Used in similar synthetic applications but with different reactivity due to the presence of chlorine instead of bromine.
(Trifluoromethyl)trimethylsilane: Another fluorinated compound with distinct properties and applications compared to bromodifluoromethyl derivatives.
Uniqueness
3-(Bromodifluoromethyl)-1-ethyl-1H-pyrazole is unique due to the combination of bromine and difluoromethyl groups, which imparts specific reactivity and stability. This makes it a valuable compound for specialized applications in synthetic chemistry and industrial processes.
Propiedades
Fórmula molecular |
C6H7BrF2N2 |
|---|---|
Peso molecular |
225.03 g/mol |
Nombre IUPAC |
3-[bromo(difluoro)methyl]-1-ethylpyrazole |
InChI |
InChI=1S/C6H7BrF2N2/c1-2-11-4-3-5(10-11)6(7,8)9/h3-4H,2H2,1H3 |
Clave InChI |
CFSPFKPWXWSHMH-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=CC(=N1)C(F)(F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-amino-6-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13155522.png)
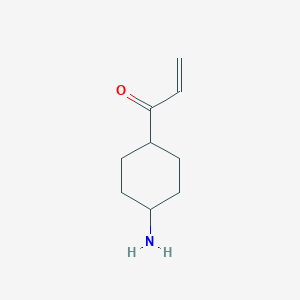
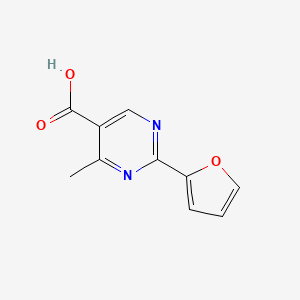


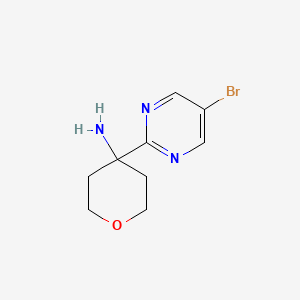
![4-Chloro-5-iodo-2-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13155555.png)

